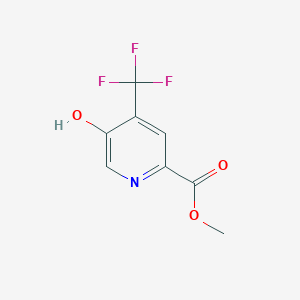

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by:

- A methyl ester group at position 2.

- A hydroxy (-OH) substituent at position 4.

- A trifluoromethyl (-CF₃) group at position 4.

This compound belongs to a class of pyridine-based molecules widely explored in medicinal and agrochemical research due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and carboxylate esters (serving as synthetic intermediates or prodrugs) .

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)6(13)3-12-5/h2-3,13H,1H3 |

InChI Key |

PVEFNHBOVOFBMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Chlorine/Fluorine Exchange Method

This approach involves preparing chlorinated pyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which are subsequently fluorinated to introduce the trifluoromethyl group. The process typically proceeds via:

- Chlorination of methylpyridine derivatives under liquid or vapor phase conditions to generate trichloromethylpyridine intermediates.

- Vapor-phase fluorination of these intermediates using fluorinating agents or catalysts such as iron fluoride at elevated temperatures (>300°C).

- Control of chlorination degree by adjusting chlorine gas molar ratios and reaction temperature to optimize yield and reduce by-products.

This method allows for selective production of trifluoromethyl-substituted pyridines, including the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed into methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate through subsequent functional group modifications.

Pyridine Ring Construction from Trifluoromethyl Building Blocks

An alternative strategy constructs the pyridine ring directly from trifluoromethyl-containing precursors. This method typically involves:

- Reaction of trifluoromethyl-substituted building blocks such as trifluoromethylated malonates or ketoesters with nitrogen-containing reagents.

- Cyclization and condensation reactions to form the pyridine ring with trifluoromethyl substitution at the desired position.

- Subsequent hydroxylation and esterification steps to obtain the target methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate.

This route provides versatility in introducing substituents and allows for high regioselectivity in the pyridine ring formation.

Direct Trifluoromethylation via Active Trifluoromethyl Reagents

This method uses reactive trifluoromethyl species such as trifluoromethyl copper complexes to directly substitute halogenated pyridines (e.g., bromo- or iodo-pyridines) at the 4-position. The process involves:

- Preparation of halogenated pyridine precursors.

- Reaction with trifluoromethyl copper or other trifluoromethylating agents under controlled conditions.

- Subsequent hydroxylation at the 5-position and esterification at the 2-position to yield the methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate.

This method is advantageous for late-stage functionalization but may require careful control to avoid side reactions.

Specific Synthetic Route Example for Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

A representative synthetic sequence based on literature and patent data is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of 5-hydroxypyridine-2-carboxylic acid | Methanol, acid catalyst | Methyl 5-hydroxypyridine-2-carboxylate |

| 2 | Introduction of trifluoromethyl group at 4-position | Chlorination/fluorination or trifluoromethyl copper reagent | Methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate precursor |

| 3 | Purification and isolation | Solvent extraction, crystallization | Pure methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate |

This route leverages commercially available starting materials and established fluorination techniques to achieve the target compound with good yield and purity.

Research Discoveries and Optimization Insights

Catalyst Selection: Transition metal catalysts such as iron fluoride facilitate simultaneous chlorination and fluorination in vapor-phase reactions, improving yield and selectivity for trifluoromethylpyridines.

Reaction Temperature and Gas Ratios: Adjusting temperature (>300°C) and chlorine gas molar ratios allows control over chlorination degree, minimizing multi-chlorinated by-products and enhancing target compound formation.

By-product Recycling: Multi-chlorinated by-products can be converted back to trifluoromethylpyridines via catalytic hydrogenolysis, enhancing overall process economy.

Solvent and Base Effects: In ring construction methods, the choice of solvent and base (e.g., triethylamine) significantly affects reaction selectivity and yield, with milder conditions favoring higher purity products.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Stepwise chlorination then fluorination | Industrial scalability, high yield | High temperature, by-product formation |

| Pyridine Ring Construction from Precursors | Cyclization of trifluoromethyl building blocks | High regioselectivity, flexible design | Requires multi-step synthesis |

| Direct Trifluoromethylation | Substitution using trifluoromethyl copper reagents | Late-stage functionalization | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylate group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridines, hydroxylated pyridines, and various pyridine derivatives with functional groups introduced through substitution reactions .

Scientific Research Applications

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Physicochemical Properties (Inferred from Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.